

Technical Guide: Spectroscopic Profiling of 3-(Propan-2-yl)azetidine

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Compound of Interest

Compound Name: 3-(Propan-2-yl)azetidine

CAS No.: 1423116-93-1

Cat. No.: B2910699

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Executive Summary & Compound Profile

3-(Propan-2-yl)azetidine is a constrained, four-membered nitrogen heterocycle substituted at the C3 position. Unlike planar aromatic rings, this scaffold introduces specific 3D vectors (puckering) and lowers molecular planarity, a key parameter in modern fragment-based drug design (FBDD).

Property	Data
IUPAC Name	3-(Propan-2-yl)azetidine
Common Name	3-Isopropylazetidine
Formula	C ₆ H ₁₃ N
MW	99.18 g/mol
CAS (HCl salt)	1423024-42-3
CAS (Free base)	N/A (Often prepared in situ)
Boiling Point	~125–130 °C (Predicted, Free Base)

Mass Spectrometry (MS) Profiling

Objective: Confirmation of molecular weight and substructure analysis via fragmentation logic.

Ionization & Molecular Ion[1]

- Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Observed Ion (ESI): $[M+H]^+ = 100.18$ m/z.
 - Note: As a secondary amine, the nitrogen readily protonates. In high-resolution MS (HRMS), expect m/z 100.1126 (calc).
- Observed Ion (EI): $M^+ = 99$ m/z.

Diagnostic Fragmentation Pathways (EI/CID)

Azetidines undergo characteristic ring-opening and side-chain cleavages.

Fragment (m/z)	Loss	Mechanism
99	M^+	Parent ion (weak in EI due to ring strain).
84	$M - 15$	Loss of Methyl ($\bullet\text{CH}_3$): Cleavage from the isopropyl group.
56	$M - 43$	Loss of Isopropyl ($\bullet\text{C}_3\text{H}_7$): Cleavage of the C3-side chain bond.
70/71	Ring Opening	Retro-[2+2] Cycloaddition: Characteristic of azetidines, often yielding ethylene and imine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validation of the 4-membered ring integrity and the isopropyl substituent connectivity.

¹H NMR Analysis (400 MHz, CDCl₃)

Context: The spectrum is dominated by the symmetry of the azetidine ring. Note that in the HCl salt (D₂O/DMSO-d₆), chemical shifts for α-protons (H2/H4) will shift downfield by ~0.5–1.0 ppm due to the ammonium cation.

Anticipated Chemical Shifts (Free Base):

Position	Type	δ (ppm)	Multiplicity	Integration	Coupling (J)	Assignment Logic
H-2, H-4	CH ₂	3.45 – 3.65	Triplet (t) or dd	4H	J ≈ 7–8 Hz	α-to-Nitrogen. Deshielded. Equivalence indicates symmetry.
H-3	CH	2.20 – 2.40	Multiplet (m)	1H	-	Bridgehead methine. Couples to H2/H4 and Isopropyl-CH.
H-1'	CH	1.50 – 1.70	Octet/m	1H	J ≈ 6.8 Hz	Isopropyl methine.
H-2'	CH ₃	0.85 – 0.95	Doublet (d)	6H	J ≈ 6.8 Hz	Isopropyl methyls. Distinctive high-field signal.
N-H	NH	1.8 – 2.5	Broad (brs)	1H	-	Exchangeable. Shift varies with concentration/solvent.

Critical Validation Check (Self-Validating Protocol):

- **Symmetry Test:** If the H2 and H4 protons appear as complex multiplets rather than a simplified triplet/dd, the ring may be locked in a puckered conformation (slow inversion) or the sample contains a chiral impurity breaking symmetry.

- COSY Correlation:
 - Crosspeak A: H-2' (0.9 ppm) ↔ H-1' (1.6 ppm).
 - Crosspeak B: H-1' (1.6 ppm) ↔ H-3 (2.3 ppm).
 - Crosspeak C: H-3 (2.3 ppm) ↔ H-2/H-4 (3.5 ppm).
 - Pass Criteria: An unbroken chain of coupling from the methyl terminus to the ring nitrogen α -protons.

¹³C NMR Analysis (100 MHz, CDCl₃)

- C-2, C-4 (Ring): ~54–56 ppm. (Diagnostic secondary carbon).
- C-3 (Ring): ~35–40 ppm. (Tertiary carbon, shielded relative to C2/4).
- C-1' (Isopropyl CH): ~30–32 ppm.
- C-2' (Isopropyl CH₃): ~19–21 ppm.

Infrared (IR) Spectroscopy

Objective: Identification of functional groups and ring strain.^[1]

- N-H Stretch: 3250–3400 cm⁻¹.
 - Free Base:^[2] Weak/Medium broad band (secondary amine).
 - HCl Salt: Broad, strong absorption extending to 2500 cm⁻¹ (ammonium).
- C-H Stretch (sp³): 2850–2960 cm⁻¹. Strong bands corresponding to the isopropyl methyls and ring methylenes.
- Ring Strain Fingerprint: 900–1000 cm⁻¹.
 - Azetidines exhibit a characteristic "ring breathing" mode in this region, distinct from acyclic amines.

- C-N Stretch: 1100–1250 cm^{-1} .

Experimental Protocols

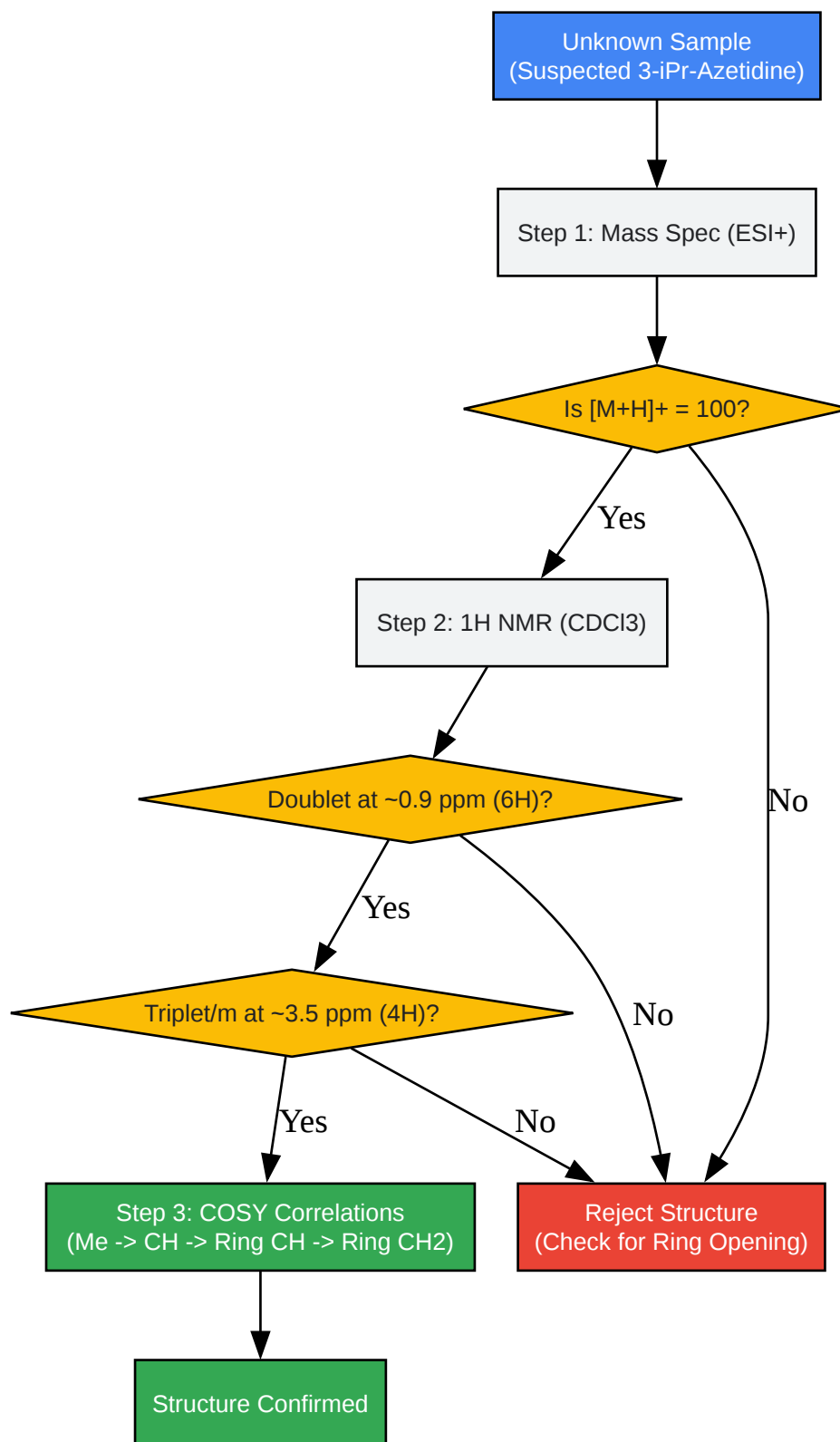
Sample Preparation for NMR (HCl Salt to Free Base)

Rationale: Most commercial samples are supplied as the stable HCl salt. Analyzing the salt directly in CDCl_3 often results in poor solubility or broadened peaks.

- Suspend: Place 10 mg of 3-isopropylazetidine HCl in a 2 mL vial.
- Basify: Add 0.5 mL of 1M NaOH or saturated NaHCO_3 .
- Extract: Add 0.6 mL of CDCl_3 . Shake vigorously for 30 seconds.
- Separate: Allow layers to separate. The free base will partition into the bottom CDCl_3 layer.
- Dry: Carefully pipette the bottom layer through a small plug of anhydrous K_2CO_3 (to remove water) directly into the NMR tube.
 - Warning: Azetidines can be volatile. Avoid prolonged evaporation or heating.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-isopropylazetidine using the data above.



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Figure 1: Decision tree for the structural validation of 3-isopropylazetidine.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12148785, 3-Isopropylazetidine hydrochloride. Retrieved from [[Link](#)]
- Robiette, A. G., et al. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics. Retrieved from [[Link](#)][3][4]

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- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-(Propan-2-yl)azetidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2910699/docs#technical-guide-spectroscopic-profiling-of-3-propan-2-yl-azetidine>]

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